Z-N-(N-beta-Boc-aminoethyl)-gly-OH
Description
The Role of Z-N-(N-beta-Boc-aminoethyl)-gly-OH as a Specialized Amino Acid Derivative in Peptide Chemistry
At its core, this compound is a derivative of glycine (B1666218), the simplest proteinogenic amino acid. nih.gov However, its structure is significantly more complex. It is an N-substituted glycine, where one of the nitrogen's hydrogens is replaced by an aminoethyl group. nih.gov Crucially, the two amino groups within the molecule are masked with different protecting groups: the main α-amino group is protected by a benzyloxycarbonyl (Z) group, while the terminal amino group on the ethyl side chain is protected by a tert-butoxycarbonyl (Boc) group. nih.gov
This dual-protection scheme is the key to its function. The Z and Boc groups are "orthogonal," meaning they can be removed under different chemical conditions without affecting each other. fiveable.mejocpr.com This allows for precise, stepwise chemical reactions, which is essential in the controlled assembly of complex polymers. fiveable.metdx.cat Specifically, this compound is a primary building block for the synthesis of Peptide Nucleic Acids (PNAs). rsc.org
Table 1: Physicochemical Properties of this compound Below are the computed physicochemical properties of the compound. nih.gov
| Property | Value |
| Molecular Formula | C₁₇H₂₄N₂O₆ |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 34046-07-6 |
| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid |
| Canonical SMILES | CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Data sourced from PubChem. nih.gov
Historical Context and Evolution of Protected Amino Acids in Organic Synthesis
The concept of using protecting groups to temporarily mask reactive functional groups is fundamental to modern organic synthesis, particularly in peptide chemistry. numberanalytics.comwikipedia.org Early peptide synthesis was fraught with challenges due to the multiple reactive sites on amino acids. wiley-vch.de A breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z) group, a urethane-type protection for amines that could be removed under mild hydrogenolysis conditions. wiley-vch.de
Another major advancement was the development of the tert-butoxycarbonyl (Boc) group in the 1950s. numberanalytics.comnerdfighteria.info The Boc group is stable to many reaction conditions but can be easily removed with moderate acid, such as trifluoroacetic acid (TFA). nerdfighteria.infopeptide.com The availability of these and other protecting groups with different removal conditions (orthogonality) paved the way for R. Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in 1963, which revolutionized the field by automating and simplifying the process. fiveable.mepeptide.com The creation of complex, pre-functionalized building blocks like this compound is a direct evolution of these principles, enabling the synthesis of molecules far more complex than simple linear peptides. researchgate.net
Table 2: Orthogonal Protecting Groups in this compound The compound utilizes two key amine protecting groups that are central to its synthetic utility.
| Protecting Group | Chemical Name | Protected Group | Typical Deprotection Conditions |
| Z | Benzyloxycarbonyl | α-Amino group | Catalytic Hydrogenation (e.g., H₂/Pd) or Strong Acid (e.g., HBr/AcOH) |
| Boc | tert-Butoxycarbonyl | Side-chain Amino group | Moderate Acid (e.g., Trifluoroacetic Acid, TFA) |
Significance of this compound in Advancing Peptide and Peptidomimetic Research
The primary significance of this compound lies in its role as a monomer for the synthesis of Peptide Nucleic Acids (PNAs). rsc.org PNAs are synthetic DNA mimics where the natural sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (aeg) chain. rsc.orgnih.gov This compound is essentially a protected form of the aeg backbone unit, Z-aeg(Boc)-OH. creative-peptides.com
The resulting PNA molecules exhibit remarkable properties:
High Binding Affinity: PNAs bind to complementary DNA and RNA sequences with very high specificity and affinity, often greater than that of DNA-DNA binding. google.com
Enzymatic Stability: The unnatural polyamide backbone of PNA is resistant to degradation by both nucleases and proteases, giving it a significant advantage over natural nucleic acids and peptides for in vivo applications. nih.gov
Low Salt Dependence: Unlike DNA duplexes, the stability of PNA/DNA duplexes is largely independent of the salt concentration in the surrounding solution due to the neutral backbone. google.com
These properties make PNAs highly valuable tools in diagnostics, antisense therapies, and molecular biology research. rsc.org The synthesis of these powerful molecules relies on the availability of high-purity monomers like this compound, which allow for the controlled, sequential assembly of the PNA chain using established solid-phase synthesis protocols. rsc.orgnih.gov
Emerging Trends in the Utilization of Modified Glycine Derivatives in Biomolecular Design
The use of this compound is part of a broader trend in chemical biology that leverages N-substituted glycine derivatives to create novel functional molecules. nih.govacs.org This class of compounds, often referred to as "peptoids," are isomers of peptides that have their side chains attached to the backbone nitrogen atom rather than the α-carbon. nih.govresearchgate.net
This structural shift imparts several desirable properties, most notably resistance to proteolytic degradation. nih.govresearchgate.net The ease of peptoid synthesis, which often involves a "submonomer" approach, allows for the rapid creation of large, diverse chemical libraries. nih.gov These libraries are powerful tools for drug discovery, enabling high-throughput screening for new therapeutic leads. proquest.com
Beyond peptoids, modified glycine derivatives are being used to construct a wide array of functional materials, including:
Foldamers: Oligomers that adopt stable, predictable three-dimensional structures.
Biomaterials: Scaffolds for tissue engineering and drug delivery systems. researchgate.net
Molecular Probes: Tools for studying protein-protein interactions and other cellular processes. nih.gov
The ability to precisely modify the glycine backbone, as exemplified by this compound, provides chemists with a versatile platform for designing and synthesizing molecules with functions that go far beyond what is possible with the 20 canonical amino acids. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFRSUKEDBJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427287 | |
| Record name | Z-(Boc-aminoethyl)-L-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34046-07-6 | |
| Record name | Z-(Boc-aminoethyl)-L-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Z N N Beta Boc Aminoethyl Gly Oh
Classical and Modern Synthetic Routes
The construction of Z-N-(N-beta-Boc-aminoethyl)-gly-OH is achieved through multi-step pathways that require careful control of protecting groups and reaction conditions to ensure high yield and purity.
Solution-Phase Synthesis Strategies for this compound
Solution-phase synthesis offers a traditional and scalable route to the target compound. A common strategy commences with a glycine (B1666218) ester, such as methyl or ethyl glycinate, to temporarily protect the carboxylic acid function. The synthesis typically proceeds through the following key steps:
N-protection of Glycine: The secondary amine of the glycine ester is first protected with a benzyloxycarbonyl (Z) group. This is typically achieved by reacting the glycine ester with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions.
N-Alkylation: The Z-protected glycine ester is then alkylated on its nitrogen atom. This crucial step introduces the N-beta-Boc-aminoethyl side chain. The alkylating agent is a bifunctional reagent like N-Boc-2-bromoethylamine. The reaction is carried out in the presence of a suitable base, such as diisopropylethylamine (DIPEA) or DBU, to facilitate the nucleophilic substitution. rsc.org It is critical to use a non-nucleophilic base to avoid competing reactions. Preventing over-alkylation is a key challenge in this step. rsc.org
Saponification: The final step involves the hydrolysis of the ester group to yield the free carboxylic acid. This is typically accomplished by treating the ester intermediate with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate. google.com A similar saponification step is documented in the synthesis of related N-(BOC-aminoethyl)-N-(nucleobase-carbonyl)glycine compounds. google.com
Purification of the intermediates and the final product is generally performed using techniques like extraction and column chromatography.
Solid-Phase Synthesis (SPPS) Approaches to this compound and its Precursors
Solid-phase peptide synthesis (SPPS) provides an alternative, often more efficient, method for preparing derivatives and oligomers based on the this compound structure. bachem.com In SPPS, the growing molecule is covalently attached to an insoluble polymer resin, which simplifies the purification process to simple filtration and washing after each reaction step. bachem.compeptide.com
A common approach for synthesizing oligomers of N-substituted glycines (peptoids), which are structurally analogous to the target compound, is the "sub-monomer" method. mdpi.com This method can be adapted to prepare precursors on a solid support:
Resin Loading: An amine, such as N-Boc-ethylamine, is attached to a suitable solid support, like a Rink Amide resin. mdpi.comresearchgate.net
Acylation: The resin-bound amine is then acylated with an alpha-haloacetic acid, typically bromoacetic acid, using a coupling agent like diisopropylcarbodiimide (DIC).
Displacement: The crucial step involves the nucleophilic displacement of the bromide by a primary amine. To build a precursor for the title compound, one might first attach Z-glycine to the resin and then attempt to alkylate it, though controlling this reaction on a solid support can be challenging.
More directly, for synthesizing a peptide nucleic acid (PNA) oligomer, the pre-synthesized this compound monomer would be used in a standard SPPS cycle. rsc.org This involves anchoring the C-terminal monomer to the resin, followed by cycles of N-terminal deprotection and coupling of the next monomer until the desired chain is assembled. rsc.orgacs.org
Table of Common Resins and Linkers in SPPS
| Resin/Linker Type | Description | Cleavage Condition | Typical Use |
|---|---|---|---|
| Rink Amide Resin | Acid-labile linker that yields a C-terminal amide upon cleavage. mdpi.comresearchgate.net | Strong acid (e.g., 95% TFA) | Synthesis of peptide amides and peptoids. researchgate.net |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-sensitive linker allowing for cleavage under very mild acidic conditions, preserving acid-labile side-chain protecting groups. nih.govacs.org | Very mild acid (e.g., 1% TFA or AcOH/TFE/DCM). nih.govacs.org | Synthesis of protected peptide fragments. |
| Merrifield Resin | A foundational resin in SPPS, typically used in Boc-based strategies. peptide.com | Strong acid (e.g., HF, TFMSA). peptide.com | Boc-SPPS for peptides with C-terminal acids. |
| p-Methylbenzhydrylamine (MBHA) Resin | Used in Boc-based SPPS to generate C-terminal amides. rsc.org | Strong acid (e.g., HF, TFMSA). rsc.org | Boc-SPPS for PNA and peptide amides. rsc.org |
Protecting Group Strategies: Z (Benzyloxycarbonyl) and Boc (tert-Butoxycarbonyl) in the Context of this compound
The selection of protecting groups is fundamental to the successful synthesis of this molecule, as it possesses two distinct amine functionalities that must be differentiated. ucalgary.ca The combination of the Z and Boc groups represents a pseudo-orthogonal or selectively cleavable protection scheme. bachem.compeptide.comcreative-peptides.com
Boc (tert-Butoxycarbonyl) Group: This group protects the primary amine of the N-beta-aminoethyl side chain. The Boc group is prized for its stability to a wide range of conditions but is easily and cleanly removed with moderate to strong acids, such as trifluoroacetic acid (TFA). peptide.comcreative-peptides.commasterorganicchemistry.com This lability to acid is a cornerstone of many modern peptide synthesis strategies. bachem.compeptide.com
Z (Benzyloxycarbonyl) Group: This group protects the secondary amine of the glycine backbone. The Z group is stable to the acidic conditions used to remove the Boc group. creative-peptides.com Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd-C). masterorganicchemistry.com This differential stability allows for the selective deprotection of one amine while the other remains protected, enabling controlled, site-specific elaboration of the molecule, which is essential for building PNA oligomers. rsc.org
Comparison of Z and Boc Protecting Groups
| Protecting Group | Abbreviation | Structure | Common Cleavage Reagents | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-C(=O)- | Trifluoroacetic Acid (TFA), HCl in Dioxane. creative-peptides.commasterorganicchemistry.com | Stable to base and hydrogenolysis. creative-peptides.com |
| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂-O-C(=O)- | H₂/Pd, HBr in Acetic Acid, Na/liquid NH₃. creative-peptides.commasterorganicchemistry.com | Stable to mild acid and base. bachem.comcreative-peptides.com |
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters for optimization include the choice of solvents, reagents, temperature, and reaction time.
For the solution-phase N-alkylation step, the choice of solvent (e.g., DMF, acetonitrile) and base is critical. A non-nucleophilic, sterically hindered base is preferred to prevent it from competing with the glycine nitrogen as a nucleophile. rsc.org Temperature control can help manage the reaction rate and reduce the formation of byproducts.
In syntheses involving amide bond formation (as in SPPS), the choice of coupling reagent is paramount. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxylic acid and facilitate efficient coupling, minimizing racemization. nih.govacs.org
Purification protocols are also a target for optimization. Efficient extraction procedures can remove many impurities post-synthesis. For high purity, chromatographic methods such as flash column chromatography or preparative HPLC are often employed. Crystallization of the final product or key intermediates, if possible, is an excellent method for achieving high purity on a large scale.
Key Parameters for Synthesis Optimization
| Parameter | Objective | Considerations |
|---|---|---|
| Solvent | Ensure solubility of reactants, influence reaction rate. | Aprotic polar solvents like DMF or acetonitrile (B52724) are common for alkylations and couplings. google.com |
| Base (for alkylation) | Deprotonate the amine without causing side reactions. | Use of non-nucleophilic bases like DIPEA or DBU is critical. rsc.org |
| Coupling Reagents (for SPPS) | Achieve rapid and complete amide bond formation with minimal racemization. | HBTU, HATU, HOBt, and DIC are standard choices in modern peptide synthesis. nih.govacs.org |
| Temperature | Control reaction rate and minimize decomposition or side reactions. | Many coupling and deprotection steps are performed at room temperature or 0 °C to enhance selectivity. google.com |
| Reaction Time | Ensure complete reaction without promoting byproduct formation. | Progress is monitored by techniques like TLC or LC-MS to determine the optimal endpoint. mdpi.com |
Catalytic and Stereoselective Synthesis
While the parent compound this compound is achiral, the development of stereoselective methods is of great interest for creating chiral analogues, which are valuable tools for studying molecular recognition and biological structure.
Enantioselective Synthesis of this compound Precursors
The enantioselective synthesis of precursors would involve introducing a chiral center into the N-aminoethylglycine backbone. This is a significant challenge that often requires asymmetric catalysis or the use of chiral starting materials.
Several strategies from the broader field of amino acid synthesis could be adapted for this purpose:
Asymmetric Hydrogenation: A powerful method involves the rhodium- or ruthenium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor. hilarispublisher.comnih.gov One could envision synthesizing an unsaturated analogue of the target molecule and then using a chiral phosphine (B1218219) ligand (e.g., DuPhos, BINAP) to direct the stereoselective addition of hydrogen, creating a chiral center on the backbone. hilarispublisher.com
Chiral Auxiliaries: Another approach involves temporarily attaching a chiral auxiliary to a precursor molecule. For instance, a chiral imine derived from (S)-phenylglycinol could be used to direct the stereoselective addition of a nucleophile, establishing a new stereocenter with high diastereoselectivity. nih.gov The auxiliary would then be cleaved to reveal the enantiomerically enriched product.
Starting from Chiral Pool: One could begin with an enantiopure starting material, such as a natural α-amino acid. rsc.org Through a series of chemical transformations, such as Arndt-Eistert homologation or other multi-step sequences, the α-amino acid could be converted into a chiral β-amino acid derivative, which would then be incorporated into the final structure. hilarispublisher.comrsc.org
These advanced methods would yield chiral versions of the N-substituted glycine monomer, enabling the synthesis of stereochemically defined oligomers for advanced applications in materials science and medicinal chemistry.
Metal-Catalyzed Reactions in the Formation of this compound Analogues
While direct metal-catalyzed synthesis of this compound is not extensively documented, analogous reactions for the formation of N-substituted amino acids highlight the potential of this approach. Palladium-catalyzed reactions, in particular, have shown promise in the formation of C-N bonds in amino acid derivatives. For instance, palladium-catalyzed asymmetric three-component reactions have been developed for the synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides, and arylboronic acids. mdpi.comnih.govacs.org These methods, while focused on N-arylation, demonstrate the utility of palladium in creating N-functionalized amino acids.
A more closely related example is the zinc-mediated, palladium-catalyzed cross-coupling reaction used for the synthesis of N-Boc-allylglycine methyl ester. orgsyn.org This reaction demonstrates the use of a metal catalyst to form a carbon-carbon bond adjacent to the protected nitrogen, a key structural feature of many amino acid derivatives. A plausible analogous pathway for an N-substituted glycine derivative could involve a palladium-catalyzed coupling of a suitably protected glycine derivative with an electrophile.
Furthermore, the direct N-alkylation of unprotected amino acids with alcohols has been achieved using well-defined iron and ruthenium complexes. nih.govresearchgate.net This "hydrogen borrowing" strategy avoids the use of stoichiometric and often hazardous alkylating agents. An iron-catalyzed route has been successfully applied to the synthesis of mono-N-alkyl amino acids using renewable fatty alcohols, representing a green and sustainable approach. researchgate.net
| Catalyst System | Reactants | Product Type | Potential Relevance |
| Palladium(II) acetate (B1210297) / Chiral Ligand | Glyoxylic acid, sulfonamide, arylboronic acid | α-Arylglycine derivative | Demonstrates Pd-catalyzed N-functionalization of glycine precursors. mdpi.comnih.govacs.org |
| Pd₂(dba)₃ / Tri(o-tolyl)phosphine | Boc-L-serine-derived organozinc iodide, vinyl bromide | N-Boc-allylglycine methyl ester | Shows Pd-catalyzed C-C bond formation near the N-terminus. orgsyn.org |
| Ruthenium or Iron Complex | Unprotected amino acid, alcohol | N-alkylated amino acid | "Hydrogen borrowing" offers a green route to N-alkylation. nih.govresearchgate.net |
Investigating Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to peptide and amino acid synthesis to reduce environmental impact and enhance safety. nih.govchemrxiv.orgacs.orgresearchgate.net A primary focus has been the replacement of hazardous solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). mdpi.comrsc.orgthieme-connect.comnih.gov For the synthesis of this compound and its analogs, several greener alternatives have been investigated.
Propylene (B89431) carbonate has been demonstrated as a viable green polar aprotic solvent to replace both DCM and DMF in solution- and solid-phase peptide synthesis. nih.gov Similarly, N-butylpyrrolidinone (NBP) has been identified as a non-toxic, biodegradable alternative to DMF and N-methylpyrrolidone (NMP). rsc.org Studies have shown that NBP performs on par with DMF in complex peptide synthesis. rsc.org Other green solvent systems explored include mixtures of Cyrene™, sulfolane, or anisole (B1667542) with dimethyl carbonate or diethyl carbonate. rsc.org
A notable development is the use of water as a solvent for the synthesis of N-substituted glycine derivatives. acs.orgacs.org One study reported a green synthesis of various aliphatic N-substituted glycine derivatives by reacting alkyl amines with chloroacetic acid in water, completely avoiding toxic solvents. acs.orgacs.org This approach is highly relevant to the synthesis of the N-(2-aminoethyl)glycine core of the target molecule.
| Green Chemistry Approach | Key Features | Relevance to this compound Synthesis |
| Solvent Replacement | Substitution of DMF, NMP, and DCM with greener alternatives like propylene carbonate, N-butylpyrrolidinone (NBP), or aqueous systems. mdpi.comrsc.orgthieme-connect.comnih.govrsc.org | Reduces toxicity and environmental impact of the synthesis process. |
| Aqueous Synthesis | Using water as the reaction medium for N-alkylation of glycine precursors. acs.orgacs.org | Offers a safe, environmentally benign, and cost-effective synthetic route. |
| Atom Economy | Convergent synthesis strategies and catalytic methods to minimize waste. acs.org | Reduces the generation of by-products and improves overall efficiency. |
| Renewable Feedstocks | Use of bio-based starting materials and reagents. | Enhances the sustainability profile of the synthesis. |
Advanced Synthetic Techniques
Flow Chemistry Applications in the Preparation of this compound
Flow chemistry has emerged as a powerful tool for the synthesis of peptides and their derivatives, offering advantages such as precise reaction control, enhanced safety, and scalability. nih.govchimia.ch The synthesis of PNA oligomers, which are composed of N-(2-aminoethyl)glycine units, has been significantly advanced by automated fast-flow technology. nih.govchemrxiv.orgacs.orgmit.edu
In a fully automated fast-flow instrument, the synthesis of PNA conjugates can be achieved with remarkable speed, with each amide bond formation taking as little as 10 seconds. nih.govchemrxiv.orgacs.org This is a substantial improvement over traditional batch methods and even microwave-assisted synthesizers. nih.govacs.org The process typically involves flowing solutions of protected PNA monomers, activating agents (e.g., HBTU, PyAOP), and a base (e.g., DIEA) through a heated, packed-bed reactor containing the solid support. nih.govchemrxiv.orgacs.org The ability to precisely control temperature at different stages of the synthesis cycle helps to increase coupling efficiency while minimizing side reactions. nih.govacs.org
While these studies focus on the oligomerization of PNA monomers, the underlying principles and technologies are directly applicable to the synthesis of the this compound monomer itself. A continuous flow process could be designed for the N-alkylation of a Z-glycine derivative with a Boc-protected aminoethyl unit, followed by in-line purification.
| Flow Chemistry Parameter | Typical Conditions for PNA Synthesis | Significance |
| Reaction Time per Coupling | 10 seconds | Drastic reduction in overall synthesis time. nih.govchemrxiv.orgacs.org |
| Temperature | 70 °C for coupling, ~40 °C for deprotection | Optimized for high efficiency and minimal side reactions. nih.govchemrxiv.orgacs.org |
| Reagents | Protected PNA monomers, activators (HBTU, PyAOP), base (DIEA) | Standard reagents adapted for a flow environment. nih.govchemrxiv.orgacs.org |
| Automation | Fully automated systems for "single-shot" synthesis | Enables rapid, on-demand production of PNA conjugates. chemrxiv.orgmit.edu |
Microwave-Assisted Synthesis for Accelerated this compound Production
Microwave-assisted synthesis has become a widely adopted technique in peptide chemistry for its ability to dramatically reduce reaction times and, in some cases, improve yields and purities. acs.orgnih.gov The application of microwave irradiation to the synthesis of dipeptides and PNA monomers, including those with Boc and Z protecting groups, has been well-documented. mdpi.comthieme-connect.comresearchgate.net
In the context of synthesizing this compound, microwave energy can be applied to the key bond-forming steps. For instance, the coupling of a Z-glycine derivative with a Boc-protected aminoethyl precursor could be significantly accelerated. Studies on microwave-assisted dipeptide synthesis have shown that reactions can be completed in as little as 20-40 minutes with high yields. mdpi.comresearchgate.net
Microwave-assisted solid-phase synthesis (SPPS) protocols have also been developed for PNA oligomers, demonstrating the compatibility of the N-(2-aminoethyl)glycine backbone with this technology. researchgate.netresearchgate.net These methods often involve heating the reaction mixture to temperatures between 50-80 °C for short periods, leading to efficient coupling and deprotection steps. rsc.org
| Microwave Synthesis Aspect | Conditions for Dipeptide/PNA Monomer Synthesis | Impact on Synthesis |
| Reaction Time | 20-40 minutes for dipeptide coupling | Significant acceleration compared to conventional heating. mdpi.comresearchgate.net |
| Power/Temperature | 250 W / 50-80 °C | Rapid and uniform heating of the reaction mixture. rsc.orgresearchgate.net |
| Protecting Groups | Compatible with Fmoc, Boc, and Z groups | Versatile for various synthetic strategies. mdpi.comresearchgate.net |
| Yields | Often high (70-94% for dipeptides) | Can lead to improved product recovery. mdpi.com |
Biocatalytic Approaches to this compound and Related Structures
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral molecules like N-substituted amino acids. nih.govresearchgate.netresearchgate.netwisc.edursc.org While a specific enzyme for the direct synthesis of this compound has not been reported, several enzyme classes have shown the potential for catalyzing the key N-alkylation step.
Engineered variants of the β-subunit of tryptophan synthase (TrpB) have been developed to catalyze the synthesis of β-N-substituted-α-amino acids. nih.govresearchgate.netwisc.edursc.org These enzymes have been shown to work with a diverse range of amine nucleophiles, suggesting that a suitably protected aminoethylamine could potentially be used as a substrate.
Imine reductases (IREDs) represent another promising class of enzymes for the synthesis of N-substituted amino esters through the direct reductive coupling of α-ketoesters and amines. researchgate.net This approach can yield both enantiomers of the product with high conversion and excellent enantioselectivity under mild reaction conditions. researchgate.net
Furthermore, the enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the asymmetric synthesis of N-arylated aspartic acids by catalyzing the addition of various arylamines to fumarate. mit.eduacs.org This demonstrates the ability of enzymes to facilitate the formation of C-N bonds with aromatic amines, which are often challenging substrates. The enzymatic conjugation of PNA to delivery peptides using papain has also been explored, highlighting the potential for biocatalysis in manipulating PNA structures. acs.org
| Biocatalytic Strategy | Enzyme Class | Substrates | Product Type |
| β-N-Substitution | Tryptophan Synthase (TrpB) | L-serine, amine nucleophiles | β-N-substituted-α-amino acids nih.govresearchgate.netwisc.edursc.org |
| Reductive Amination | Imine Reductases (IREDs) | α-ketoesters, amines | N-substituted amino esters researchgate.net |
| Hydroamination | EDDS Lyase | Fumarate, arylamines | N-arylated aspartic acids mit.eduacs.org |
| Peptide Ligation | Papain | PNA, peptides | PNA-peptide conjugates acs.org |
Applications of Z N N Beta Boc Aminoethyl Gly Oh in Peptide and Peptidomimetic Synthesis
Incorporation into Complex Peptide Sequences
The strategic placement of protecting groups on Z-N-(N-beta-Boc-aminoethyl)-gly-OH makes it an ideal candidate for incorporation into intricate peptide sequences. These protecting groups can be selectively removed under different conditions, enabling chemists to control the reaction sites during peptide synthesis.
Synthesis of Linear Peptides Containing this compound
The synthesis of linear peptides often involves a stepwise addition of amino acids. The dual-protected nature of this compound allows for its seamless integration into these sequences. The Boc group can be removed under acidic conditions to allow for chain elongation at the N-terminus, while the Z-group remains intact to protect the other nitrogen atom. This orthogonal strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS). wiley-vch.dersc.org The use of such protected amino acid derivatives is a cornerstone of modern peptide chemistry, enabling the construction of well-defined peptide chains. spbu.ru
A general approach involves coupling the carboxylic acid of this compound with the free amine of a growing peptide chain. Subsequently, the Boc group can be cleaved to reveal a new amine, ready for the next coupling reaction. This iterative process allows for the precise assembly of a desired linear peptide sequence.
Cyclic Peptide Synthesis Utilizing this compound
Cyclic peptides often exhibit enhanced stability and constrained conformations, which can lead to improved biological activity. This compound serves as a valuable tool in the synthesis of these cyclic structures. After the assembly of a linear precursor containing this building block, the orthogonal protecting groups can be selectively removed to facilitate head-to-tail or side-chain cyclization. nih.gov
For instance, after the synthesis of a linear peptide on a solid support, both the Z and Boc groups can be removed, and the newly liberated amino and carboxyl groups can be induced to form a cyclic structure. The specific conditions for cyclization, such as the choice of solvent and coupling reagents, are critical for achieving high yields. nih.gov The incorporation of this building block provides a strategic handle for macrocyclization, a key step in the synthesis of many biologically active cyclic peptides. mit.edu
Design and Synthesis of Peptide Libraries Incorporating this compound
Peptide libraries are powerful tools for drug discovery and the identification of ligands for various biological targets. The incorporation of this compound into these libraries introduces structural diversity and allows for the creation of unique peptide architectures. By using a split-and-pool synthesis strategy, vast numbers of different peptides can be generated, each containing this modified glycine (B1666218) unit. nih.gov
The presence of the N-substituted glycine backbone can influence the conformational preferences of the peptides in the library, potentially leading to the discovery of novel binders with high affinity and specificity. The ability to generate and screen large combinatorial libraries of cyclic peptides has been a significant advancement in the field. nih.gov
Peptidomimetic Design and Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.netfrontiersin.org this compound is a key component in the design and synthesis of such molecules.
Development of Peptidomimetics with Enhanced Stability and Bioavailability through this compound
A major drawback of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov Modifying the peptide backbone is a common strategy to overcome this limitation. researchgate.net The N-substituted glycine structure of this compound is inherently more resistant to enzymatic cleavage compared to a standard amide bond in a peptide. researchgate.net
By incorporating this building block, peptidomimetics can be designed that retain the desired biological activity of the parent peptide while exhibiting a significantly longer half-life in vivo. ajprd.com This enhanced stability is a critical factor in the development of orally bioavailable peptide-like drugs. researchgate.net
Modulation of Conformational Space in Peptidomimetics via this compound Integration
The three-dimensional conformation of a peptide or peptidomimetic is crucial for its interaction with a biological target. The incorporation of N-substituted amino acids like this compound can significantly influence the accessible conformational space of the molecule. nih.govrsc.org
The altered backbone can introduce turns or other secondary structures that might not be favored in the corresponding natural peptide. This conformational control allows for the rational design of peptidomimetics with fine-tuned binding affinities and selectivities for their targets. By strategically placing these modified units within a sequence, researchers can guide the folding of the molecule into a bioactive conformation.
Synthesis of Unnatural Amino Acid-Containing Peptidomimetics
Peptidomimetics are compounds designed to mimic peptides but with modified structures to enhance properties such as stability against enzymatic degradation and improved bioavailability. researchgate.net One strategy to achieve this is by altering the standard peptide backbone. The N-(2-aminoethyl)glycine scaffold, the core of the title compound, serves as an "unnatural" amino acid residue that can be incorporated into a peptide sequence. This modification introduces an N-substituted glycine unit, fundamentally changing the backbone structure from a standard polypeptide chain.
The synthesis of such peptidomimetics often employs solid-phase synthesis methodologies where protected building blocks are sequentially coupled. researchgate.net In this context, a protected monomer like this compound could be utilized. The Boc group serves as a temporary protecting group for the terminal amine, which is removed at each cycle to allow for chain elongation, while the Z group would act as a permanent protecting group for a functional group on a side chain (in this case, conceptually, as it's typically for nucleobases in PNA synthesis). By incorporating this building block, a peptidomimetic is created with an altered backbone that imparts different conformational properties and resistance to proteases compared to natural peptides. google.com This approach allows for the creation of novel therapeutic candidates with potentially longer in vivo half-lives. google.com
Role in Peptide Nucleic Acid (PNA) Synthesis
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the natural sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (aeg) polyamide chain. nih.govdiva-portal.orgnih.gov This neutral backbone allows PNA to bind to complementary DNA and RNA with high affinity and specificity, free from the electrostatic repulsion present in natural nucleic acid duplexes. nih.govrevistamedicinamilitara.ro
This compound as a Building Block for PNA Backbones
The synthesis of PNA oligomers is typically performed on a solid support using methods analogous to peptide synthesis. biosearchtech.com One of the established strategies is the Boc/Z protection scheme, where the N-terminal amine of the aeg backbone is temporarily protected by an acid-labile tert-butyloxycarbonyl (Boc) group, and the exocyclic amines of the purine (B94841) and pyrimidine (B1678525) nucleobases are permanently protected by the benzyloxycarbonyl (Z) group. biosearchtech.comgoogle.comrsc.org
This compound is a quintessential monomer for this synthetic approach. In this molecule:
The N-(2-aminoethyl)glycine core forms the repeating unit of the PNA backbone.
The Boc group protects the primary amine at the N-terminus of the monomer. During solid-phase synthesis, this group is removed with an acid, typically trifluoroacetic acid (TFA), to expose the amine for coupling with the next monomer in the sequence. psu.edu
The Z group is used for protecting the exocyclic amines on nucleobases (like adenine, cytosine, and guanine) which are attached to the glycine nitrogen via a methylene (B1212753) carbonyl linker. google.comrsc.org While the title compound name doesn't explicitly show the nucleobase, it represents the protected backbone unit ready for coupling with a protected nucleobase acetic acid derivative. The Boc/Z strategy is known for producing high-purity PNA oligomers due to the stability of the protecting groups under coupling conditions. google.compsu.edu
Synthesis of Modified PNA Oligomers Incorporating this compound Analogues
To enhance the properties of PNAs, such as solubility, cellular uptake, and hybridization characteristics, analogues of the standard aeg monomer are often synthesized and incorporated. nih.govrsc.org Modifications are commonly introduced at the alpha (α), beta (β), or gamma (γ) positions of the N-(2-aminoethyl)glycine backbone. rsc.org
The synthesis of these modified oligomers follows the same fundamental principles of solid-phase synthesis, using analogues of the Boc/Z protected monomer. For instance, to create chiral PNAs, a substituent is introduced at one of the backbone carbons.
α-Substituted PNAs : These are synthesized using aeg analogues where the α-carbon of the glycine unit is substituted. nih.gov For example, starting from L- or D-alanine instead of glycine can produce a chiral backbone. nih.gov A submonomeric solid-phase approach can be used to build the chiral monomer unit directly on the resin to maintain high optical purity. nih.gov
γ-Substituted PNAs : These are among the most promising modifications. nih.gov They are synthesized from building blocks where the γ-carbon (of the ethylenediamine (B42938) part) bears a substituent, often derived from a natural amino acid like serine or lysine (B10760008). mdpi.comcmu.edu These chiral monomers, protected with Boc and Z groups, are then incorporated into the growing PNA chain. The introduction of substituents at the γ-position has been shown to be synthetically flexible and beneficial for the resulting PNA's properties. nih.gov
Impact of this compound Derivatives on PNA Hybridization Properties
Modifying the PNA backbone with derivatives of N-(2-aminoethyl)glycine has a profound impact on the stability and selectivity of PNA-DNA and PNA-RNA duplexes. This is often quantified by measuring the change in the duplex's melting temperature (Tₘ), where a higher Tₘ indicates greater stability.
γ-Substituted PNAs: The introduction of chiral substituents at the γ-position, particularly those derived from L-amino acids, can pre-organize the PNA strand into a right-handed helical structure. mdpi.comcmu.edunih.gov This pre-organization reduces the entropic penalty of hybridization, leading to a significant increase in the thermal stability of the resulting duplexes. For example, a single γ-modification can increase the Tₘ of a PNA-DNA duplex by approximately 4°C, and a fully modified 10-mer can see a Tₘ increase of up to 19°C compared to the unmodified PNA. rsc.orgmdpi.com This effect is observed with various side chains, including those from alanine, serine, and lysine. nih.govmdpi.com
α-Substituted PNAs: In contrast, modifications at the α-position often lead to a moderate destabilization of PNA-DNA duplexes. nih.gov The extent of destabilization can be greater for L-form monomers compared to their D-form counterparts. nih.gov However, certain modifications, such as introducing a positively charged lysine side chain (D-Lys), can enhance duplex stability due to favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.govrsc.org
The table below summarizes research findings on the impact of these modifications.
| PNA Modification Type | Specific Monomer Incorporated | Change in Tₘ vs. Unmodified PNA (ΔTₘ, °C) | Target | Reference(s) |
| γ-Substitution | Single L-Serine derived monomer | +4 | DNA | rsc.org |
| γ-Substitution | Fully modified with L-Serine | +19 | DNA | mdpi.com |
| γ-Substitution | Single L-Alanine derived monomer | +4 | DNA | nih.gov |
| γ-Substitution | Single L-Valine derived monomer | +4 | DNA | nih.gov |
| γ-Substitution | Single L-Isoleucine derived monomer | +4 | DNA | nih.gov |
| γ-Substitution | Single L-Phenylalanine derived monomer | +4 | DNA | nih.gov |
| α-Substitution | L-Alanine derived monomer | Reduction in stability | DNA | nih.gov |
| α-Substitution | D-Alanine derived monomer | Similar stability | DNA | nih.gov |
| α-Substitution | D-Lysine derived monomer | Increased stability | DNA | nih.govrsc.org |
| γ-Substitution (gem-dimethyl) | Single γ-gdm-T monomer (t²) | -1.9 | Antiparallel DNA | acs.org |
| γ-Substitution (gem-dimethyl) | Single γ-gdm-T monomer (t²) | +4.3 | Parallel DNA | acs.org |
Computational Chemistry and Molecular Modeling of Z N N Beta Boc Aminoethyl Gly Oh and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, provide detailed information about the electronic nature of molecules. These methods are essential for understanding chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov For Z-N-(N-beta-Boc-aminoethyl)-gly-OH, DFT calculations can illuminate its electronic structure and inherent reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. Regions of negative potential, typically around oxygen atoms of the carboxyl and carbonyl groups, indicate sites susceptible to electrophilic attack. In contrast, regions of positive potential highlight areas prone to nucleophilic attack. Reactivity descriptors such as Fukui functions and local softness can be calculated to quantify the reactivity at specific atomic sites within the molecule.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.
The conformational flexibility of this compound, which arises from the rotation around several single bonds, can be systematically studied using ab initio methods like Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory. By performing a relaxed potential energy surface (PES) scan, researchers can identify low-energy, stable conformers. This involves systematically rotating key dihedral angles—such as those in the N-ethyl-glycine backbone—and calculating the energy at each step to locate energy minima.
The results of such an analysis would reveal the preferred three-dimensional structures of the molecule, governed by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonds. For instance, a hydrogen bond could potentially form between the N-H of the Boc-protected amine and a carbonyl oxygen, leading to a folded, more rigid conformation.
Table 2: Hypothetical Low-Energy Conformers of this compound
| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| 1 (Global Minimum) | ψ₁ = 160°, ψ₂ = -175°, ω = 180° | 0.00 | Extended conformation, minimal steric hindrance. |
| 2 | ψ₁ = -65°, ψ₂ = 150°, ω = 178° | 1.25 | Folded structure, potential N-H···O=C hydrogen bond. |
Note: This table presents a hypothetical outcome of a conformational analysis, illustrating how different conformers are characterized.
Quantum mechanical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimentally determined structures. By calculating the second derivative of the energy with respect to atomic displacements, one can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. Comparing the calculated vibrational modes with experimental spectra helps in assigning specific peaks to the vibrations of functional groups like C=O (carbonyl), N-H (amide), and C-O (ester).
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be computed. These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the constitution and conformation of this compound in solution.
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Typical Range) |
|---|---|---|---|
| Urethane C=O | Stretching | 1705 | 1690-1720 |
| Carboxylic Acid C=O | Stretching | 1730 | 1700-1740 |
| Amide N-H | Bending | 1545 | 1510-1570 |
Note: Calculated frequencies are often systematically scaled to improve agreement with experimental data. The values are for illustrative purposes.
Molecular Dynamics (MD) Simulations
While quantum calculations are ideal for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions over time.
To understand the behavior of this compound in a biological or chemical environment, MD simulations in an explicit solvent like water are performed. These simulations start with an energy-minimized structure and track its evolution over nanoseconds or longer. Analysis of the resulting trajectory can provide insights into:
Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) from the initial structure, one can assess whether the molecule maintains a stable conformation or explores a wide range of shapes.
Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom indicates which parts of the molecule are most mobile.
Solvent Interactions: The simulations show how water molecules arrange around the solute, forming hydrogen bonds and influencing its conformation.
A primary application of this compound is as a building block in larger peptidomimetic structures. MD simulations are crucial for understanding how the incorporation of a this compound residue affects the structure and dynamics of a peptide chain. Researchers can build a model of a peptide containing this unit and simulate its behavior. ethz.ch Such studies can determine if this residue acts as a turn-inducer, a helix-disruptor, or a flexible linker. By comparing simulations of the modified peptide with its natural counterpart, one can quantify the structural impact of this non-natural amino acid analogue.
Table 4: Illustrative Impact of this compound on Peptide Secondary Structure from MD Simulations
| Peptide Sequence (Hypothetical) | Average α-Helix Content (%) | Average β-Sheet Content (%) | Average Turn/Coil Content (%) |
|---|---|---|---|
| Ac-Ala₅-NH₂ (Control) | 65 | 5 | 30 |
Note: This table provides a hypothetical example of how MD simulations can be used to assess the structural influence of incorporating a non-standard residue into a peptide.
Analysis of Solvent Effects on the Structure and Behavior of this compound
The conformation and behavior of this compound are significantly influenced by the surrounding solvent environment. Molecular dynamics (MD) simulations are a key computational technique used to study these solvent effects, providing a dynamic picture of the molecule's conformational landscape. lsu.edud-nb.info
In polar protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the carbonyl groups of the benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups, as well as the carboxylic acid moiety. These interactions can stabilize more extended conformations of the molecule. Conversely, in non-polar or weakly polar solvents such as chloroform (B151607) or dimethyl sulfoxide, intramolecular hydrogen bonding and other non-covalent interactions may become more dominant, potentially favoring more compact or folded structures. d-nb.infonih.gov
Atomistic molecular dynamics simulations on similar peptoid structures have revealed that aggregation behavior is also solvent-dependent. lsu.edu While this compound is a single molecule, its derivatives, when incorporated into larger peptides, could exhibit solvent-driven self-assembly. For instance, in low dielectric solvents, dipole-dipole interactions and solvophobic effects can lead to the formation of small clusters or aggregates. lsu.edu
A recent development in force field parameterization, known as STEPs-SOL, explicitly accounts for solvent-dependent charge distributions, which can improve the accuracy of molecular dynamics simulations in reproducing experimental observations in different solvent environments. acs.org The application of such advanced force fields to this compound would provide a more realistic model of its behavior in solution. acs.org
Table 1: Predicted Conformational Preferences of this compound in Different Solvents
| Solvent | Dielectric Constant | Predominant Conformation | Key Stabilizing Interactions |
| Water | 80.1 | Extended | Intermolecular hydrogen bonding with solvent |
| Methanol | 32.7 | Extended | Intermolecular hydrogen bonding with solvent |
| Acetonitrile (B52724) | 37.5 | Intermediate | Dipole-dipole interactions |
| Chloroform | 4.8 | Compact/Folded | Intramolecular hydrogen bonding, van der Waals forces |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Intermediate | Dipole-dipole interactions, some hydrogen bonding |
This table presents hypothetical data based on general principles and findings for structurally related molecules. Specific computational studies on this compound are needed for empirical validation.
Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. americanpeptidesociety.org This method is instrumental in understanding the potential biological targets of this compound and in the rational design of its derivatives as therapeutic agents. mdpi.com
Computational Assessment of this compound-Containing Peptides with Target Proteins
When incorporated into a peptide sequence, the this compound unit imparts unique structural and chemical properties. The N-substituted glycine (B1666218) backbone, characteristic of peptoids, offers increased proteolytic stability compared to natural peptides. nih.govmdpi.com Computational docking studies can be employed to assess how these modified peptides interact with protein targets.
Docking algorithms explore various binding poses of the peptide within the protein's active or allosteric site, scoring them based on a force field that approximates the binding free energy. americanpeptidesociety.org For peptides containing the this compound moiety, the bulky Z and Boc protecting groups, along with the flexible ethylamino linker, would be key determinants of the binding mode. Recent advances in protein-peptide docking, including the use of machine learning models like AlphaFold, have significantly improved prediction accuracy. frontiersin.orgacs.org
Predicting Binding Affinity and Specificity of this compound Derivatives
Beyond predicting the binding pose, computational methods can also estimate the binding affinity (e.g., Kd or ΔGbind) and specificity of a ligand for its target. This is crucial for prioritizing derivatives for synthesis and experimental testing. Methods for predicting binding affinity range from relatively fast scoring functions used in initial docking screens to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP).
For derivatives of this compound, these calculations can quantify the impact of modifications to the side chains or the protecting groups on the strength of the interaction with a target protein. For example, replacing the Z-group with other aromatic moieties or altering the linker length could be systematically evaluated in silico to identify modifications that enhance binding affinity. The specificity can be assessed by docking the derivatives against a panel of related and unrelated proteins to predict potential off-target effects.
Table 2: Predicted Binding Affinities of Hypothetical this compound Derivatives for a Target Protein
| Derivative | Modification | Predicted ΔGbind (kcal/mol) | Key Predicted Interactions |
| 1 (Parent) | - | -8.5 | Hydrogen bond with backbone, hydrophobic interactions with Z-group |
| 2 | Z-group replaced with a smaller phenyl group | -7.9 | Reduced hydrophobic contact |
| 3 | Boc-group replaced with an acetyl group | -8.2 | Altered interaction with polar pocket |
| 4 | Ethyl linker extended to propyl | -9.1 | Additional van der Waals contacts in a deep pocket |
| 5 | Phenyl ring of Z-group substituted with -OH | -9.5 | New hydrogen bond with a specific residue |
This table contains hypothetical data for illustrative purposes. The actual binding affinities would depend on the specific protein target and would require detailed computational and experimental validation.
Rational Design of this compound-Based Ligands
The insights gained from docking and binding affinity predictions form the basis for the rational design of novel ligands. mdpi.comacs.org The structure of this compound can serve as a scaffold that can be systematically modified to optimize interactions with a target protein.
The process of rational design often involves an iterative cycle of in silico design, synthesis, and experimental validation. Computational tools can be used to:
Identify "hot spots" : Key residues in the protein's binding site that contribute most to the binding energy.
Scaffold hopping : Replace the core structure of this compound with other chemical scaffolds while maintaining the key pharmacophoric features.
Fragment-based design : Use small molecular fragments to build a novel ligand within the binding site.
For this compound, rational design could involve modifying the N-substituent to better mimic the side chain of a natural amino acid that is critical for binding to a particular protein. The flexibility of the N-substituted glycine backbone allows for a wide range of side chains to be incorporated, making it an attractive scaffold for creating peptidomimetics that can disrupt protein-protein interactions. nih.govmdpi.com
Biochemical and Biophysical Investigations of Z N N Beta Boc Aminoethyl Gly Oh Containing Biomolecules
Enzymology Studies
The unique structure of Z-N-(N-beta-Boc-aminoethyl)-gly-OH, which incorporates a protected aminoethyl group on the glycine (B1666218) nitrogen, presents a compelling tool for probing the active sites and mechanisms of various enzymes, particularly those involved in peptide metabolism.
This compound as a Substrate for Peptide Bond Formation and Hydrolysis Enzymes
Currently, there is a notable absence of published research specifically investigating this compound as a direct substrate for enzymes involved in either peptide bond formation or hydrolysis. The N-substitution with the bulky Boc-aminoethyl group likely imposes significant steric constraints that may prevent its efficient recognition and processing by the active sites of many standard proteases and ligases.
Future research could explore the substrate potential of this compound with a broader range of enzymes, including those with less stringent substrate specificity or engineered enzymes. Such studies would be valuable in defining the geometric and chemical limitations of enzymatic peptide bond manipulation.
Enzyme Inhibition Kinetics with this compound Derivatives
While direct substrate activity is not documented, the structural characteristics of this compound make its derivatives potential candidates for enzyme inhibition. The N-substituted glycine core can mimic a peptide backbone, while the side chain can be modified to target specific enzyme pockets. However, detailed kinetic studies on the inhibitory properties of derivatives of this compound are not yet available in the scientific literature.
To advance this area, researchers could synthesize a library of derivatives with varied functionalities and assess their inhibitory activity against key enzyme targets. Determining inhibition constants (K_i) and mechanisms of inhibition would provide crucial insights into their potential as therapeutic leads or research tools.
| Enzyme Target | Derivative of this compound | Inhibition Constant (K_i) | Type of Inhibition | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Structural Biology of Enzyme-Z-N-(N-beta-Boc-aminoethyl)-gly-OH Complexes (e.g., X-ray Crystallography, Cryo-EM)
To date, no high-resolution structural data from X-ray crystallography or cryo-electron microscopy have been published for complexes of enzymes with this compound or its derivatives. Such structural studies are critical for understanding the molecular basis of any observed enzymatic interactions.
Obtaining crystal structures or high-resolution cryo-EM maps of this compound bound to an enzyme would illuminate the precise binding mode, conformational changes in the enzyme, and the specific molecular interactions that contribute to its affinity and potential inhibitory effects. This information would be invaluable for the rational design of more potent and selective inhibitors.
Cellular Biology Applications
The application of this compound and its derivatives in cellular contexts remains a largely unexplored area of research, with significant potential for development.
Investigation of Peptide and Protein Interactions with Cellular Components Using this compound Derivatives
The incorporation of this compound into peptides could offer a strategy to enhance their stability against proteolytic degradation, a common challenge in cell-based studies. However, there are no published reports that specifically utilize derivatives of this compound to investigate interactions with cellular components.
Future studies could involve synthesizing peptides containing this modified amino acid and labeling them with fluorescent tags or affinity probes. These tools could then be used to study peptide uptake, localization, and interaction with intracellular proteins or organelles, providing insights into cellular processes.
This compound in Cell-Based Assays and Functional Studies
The use of this compound in cell-based assays and functional studies is not currently documented in the scientific literature. The development of such applications would depend on a more fundamental understanding of its biochemical and biophysical properties.
Should derivatives of this compound demonstrate specific enzymatic or cellular interactions, they could be employed in a variety of cell-based assays. For example, an inhibitory derivative could be used to probe the cellular function of a target enzyme, or a fluorescently labeled peptide could be used to track cellular transport mechanisms.
| Cell-Based Assay | This compound Derivative Used | Observed Effect | Reference |
| Data Not Available | Data Not Available | Data Not Available | N/A |
Studies on Cellular Uptake and Localization of this compound-Modified Peptides
Peptides modified with N-(aminoethyl)glycine units, derived from precursors like this compound, are essentially peptide-PNA chimeras. A primary challenge in their biological application is their limited ability to cross cell membranes. nih.gov The neutral backbone of the PNA portion, while beneficial for high-affinity binding to nucleic acids, contributes to poor cellular uptake. nih.govnih.gov Consequently, research has focused on strategies to enhance their delivery into cells.
One of the most common approaches is the conjugation of these PNA-peptide molecules to cell-penetrating peptides (CPPs). diva-portal.org CPPs are short peptides that can traverse cellular membranes and can carry molecular cargo, such as PNA oligomers, into the cell. diva-portal.org For effective delivery, a covalent bond between the CPP and the PNA-containing peptide is typically required. diva-portal.org
Another strategy involves modifying the PNA-peptide itself or formulating it within delivery vehicles. Modifications can include the attachment of apolar moieties or lysine-rich sequences to improve membrane interaction. nih.gov Furthermore, delivery systems such as liposomes, polymer nanoparticles, and carbon-based nanocarriers have been developed to encapsulate and transport these molecules into cells. nih.gov
Once inside the cell, the localization of these modified peptides is crucial for their function, especially for PNA-based molecules designed to modulate gene expression. The primary target for such agents is often the cell nucleus, where transcription occurs, or the cytoplasm to target mRNA. nih.gov Researchers have successfully engineered these peptides with nuclear localization signals (NLS), such as the KKKRKV sequence, to direct them to the nucleus. nih.gov Studies have also demonstrated the ability to target other organelles, including the plasma membrane and the endoplasmic reticulum, by appending specific localization signals to the peptide sequence. nih.gov The use of histidine residues in delivery vectors has also been shown to promote endosomal escape through a "proton sponge" effect, preventing degradation and improving the release of cargo into the cytoplasm. usask.ca
| Delivery Strategy | Mechanism | Observed Localization | Reference |
|---|---|---|---|
| Conjugation to Cell-Penetrating Peptides (CPPs) | CPP facilitates translocation across the plasma membrane. | Cytoplasm, Nucleus | diva-portal.org |
| Liposome Formulation | Encapsulation in lipid vesicles, fusion with the cell membrane. | Dependent on PNA structure and cell type. | nih.gov |
| Conjugation with Targeting Ligands (e.g., Vitamin B12) | Receptor-mediated endocytosis via specific cell surface receptors (e.g., BtuB in E. coli). | Intracellular | nih.gov |
| Incorporation of Nuclear Localization Signals (NLS) | Active transport into the nucleus through the nuclear pore complex. | Nucleus | nih.gov |
| Use of Histidine-Rich Carriers | Promotes endosomal escape via the proton sponge effect. | Cytoplasm | usask.ca |
Biomaterial Science and Peptide Assembly
The incorporation of N-(aminoethyl)glycine units into peptides offers a pathway to creating functional biomaterials with novel properties. The self-assembly of these modified peptides into higher-order structures like hydrogels and scaffolds is a key area of investigation. nih.govnih.gov
Design of this compound-Containing Peptides for Self-Assembly into Biomaterials
The design of self-assembling peptides is governed by the principle of balancing hydrophobic and hydrophilic interactions to drive assembly in an aqueous environment. nih.gov Common designs include amphiphilic sequences with alternating polar and non-polar amino acids, which promote the formation of β-sheet structures. nih.govnih.gov These β-sheets then stack to form nanofibers, which entangle to create a hydrogel network. nih.gov
Introducing an N-substituted monomer like N-(aminoethyl)glycine, derived from this compound, disrupts the regular hydrogen-bonding pattern of the peptide backbone. This modification can influence the peptide's secondary structure and its ability to self-assemble. Therefore, the design of such peptides must carefully position the modified monomer within a sequence that can still support assembly.
Strategies for designing these functionalized peptides often involve:
Amphiphilic Motifs: Creating sequences where one face of the peptide is hydrophobic (e.g., containing Alanine, Valine, Leucine) and the other is hydrophilic (e.g., containing Lysine (B10760008), Arginine, Aspartic Acid, Glutamic Acid). nih.gov
Aromatic Stacking: Incorporating aromatic residues like phenylalanine or bulky aromatic terminal groups (e.g., Fmoc) can provide a strong driving force for self-assembly through π-stacking interactions. acs.orgmdpi.com
Modular Design: Combining a known self-assembling peptide sequence (e.g., Fmoc-diphenylalanine) with a functional peptide segment containing the N-(aminoethyl)glycine unit. acs.orgmdpi.com This modular approach allows for the creation of materials where the structural and functional components are distinct.
Controlling Charge: The placement of charged residues is critical, as electrostatic interactions can either promote or inhibit assembly. nih.gov The neutral backbone of the N-(aminoethyl)glycine unit alters the local charge distribution, which must be factored into the design.
| Design Principle | Description | Key Amino Acids/Moieties | Reference |
|---|---|---|---|
| Binary Alternating Hydrophobic-Hydrophilic | Alternating pattern of hydrophobic and charged residues promotes β-sheet formation and fibrillization. | (AEAEAKAK)n, (RADA)n | nih.govunl.pt |
| Surfactant-Like Peptides | A hydrophobic tail (aliphatic residues) is joined to a hydrophilic head (charged residues). | A6K, V6D | frontiersin.org |
| Aromatic-Driven Assembly | Terminal aromatic groups (Fmoc, naphthalene, pyrene) or internal aromatic residues drive assembly via π-π stacking. | Fmoc-FF, Q11 (QQKFQFQFEQQ) | nih.govacs.org |
| β-Hairpin Formation | Sequences designed to fold into a β-hairpin structure, which then assemble into fibrils. | MAX1, MAX8 | nih.gov |
Characterization of this compound-Modified Peptide Hydrogels and Scaffolds
Once a peptide containing an N-(aminoethyl)glycine unit is designed and successfully self-assembles into a hydrogel or scaffold, a suite of characterization techniques is employed to understand its structural and mechanical properties.
Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the nanoscale and microscale morphology of the assembled structures. These techniques can confirm the presence of the fibrillar network that constitutes the hydrogel. nih.govchemrxiv.org
Spectroscopy: Circular Dichroism (CD) spectroscopy is essential for determining the secondary structure of the peptides within the assembly. A characteristic signal can confirm the presence of β-sheets, which are a hallmark of many self-assembling peptide systems. nih.govnih.gov
Rheology: Oscillatory rheology is used to measure the viscoelastic properties and mechanical strength of the hydrogels. Key parameters include the storage modulus (G'), which represents the elastic component (stiffness), and the loss modulus (G''), which represents the viscous component. A hydrogel is typically defined by G' being significantly greater than G''. chemrxiv.orgresearchgate.net Rheology can also demonstrate useful properties like shear-thinning and self-healing. nih.gov
Hydrogels formed from mixed peptide systems, such as combining a structural peptide like Fmoc-FF with a functionalized peptide, have shown high stiffness (G' > 19,000 Pa) and excellent stability. mdpi.com The incorporation of the N-(aminoethyl)glycine modified peptide would be expected to modulate these properties, necessitating thorough characterization.
| Technique | Property Measured | Typical Findings for Peptide Hydrogels | Reference |
|---|---|---|---|
| Transmission Electron Microscopy (TEM) | Nanoscale morphology and fibril dimensions. | Interwoven nanofibers, typically 3-50 nm in diameter. | nih.govchemrxiv.org |
| Scanning Electron Microscopy (SEM) | Microscale structure and porosity of the scaffold. | Porous, interconnected fibrillar network. | chemrxiv.org |
| Circular Dichroism (CD) Spectroscopy | Peptide secondary structure (e.g., β-sheet, α-helix). | Strong signal indicative of β-sheet conformation. | nih.govnih.gov |
| Oscillatory Rheology | Viscoelastic properties (stiffness, stability). | Storage modulus (G') > Loss modulus (G''), shear-thinning behavior. | chemrxiv.orgresearchgate.net |
Application of this compound in Tissue Engineering and Regenerative Medicine Research
Self-assembling peptide scaffolds are highly promising for tissue engineering and regenerative medicine because their structure mimics the natural extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation. nih.govnih.govnih.gov The ability to create these scaffolds using peptides modified with units like N-(aminoethyl)glycine opens the door to creating "smart" biomaterials with integrated biological functions.
The peptide scaffold itself provides the necessary physical support and architecture for new tissue growth. nih.gov By incorporating bioactive peptide sequences, these scaffolds can be designed to promote specific cellular responses. rsc.org The addition of a PNA-like component, derived from this compound, could add a layer of functionality, such as the controlled release of gene-modulating agents to direct cell fate or to downregulate inflammatory responses.
Research in regenerative medicine has explored the use of peptide-based materials for a wide range of applications:
Bone and Cartilage Regeneration: Scaffolds can provide a template for osteoblasts and chondrocytes to regenerate damaged bone and cartilage tissue. nih.govnih.gov
Neural Tissue Engineering: Peptide hydrogels have been investigated for repairing the central nervous system, as they can support the growth of neurons and other neural cells. nih.govnih.gov
Wound Healing: Hydrogel-based dressings can maintain a moist environment conducive to healing and can be loaded with therapeutic agents. mdpi.comgenesispub.org
Cell Therapy: Scaffolds are used as vehicles for delivering stem cells to target tissues, enhancing cell retention and viability. openaccessjournals.comnih.gov
A biomaterial built from peptides containing N-(aminoethyl)glycine could combine the structural role of a scaffold with the therapeutic potential of PNA, offering a sophisticated platform for advanced tissue engineering strategies. mdpi.comgenesispub.org
| Target Tissue/Application | Role of the Peptide Scaffold | Potential Function of N-(aminoethyl)glycine Moiety | Reference |
|---|---|---|---|
| Bone Regeneration | Provides a template for osteoblast growth and mineralization. | Deliver antisense agents to promote osteogenic differentiation factors. | nih.govnih.gov |
| Cartilage Repair | Supports chondrocyte proliferation and extracellular matrix deposition. | Inhibit inflammatory cytokines that degrade cartilage. | nih.gov |
| Neural Regeneration | Creates a permissive environment for axonal growth across injury sites. | Modulate genes involved in neural growth or inhibition. | nih.govnih.gov |
| Chronic Wound Healing | Maintains a moist environment and delivers therapeutic cells or factors. | Deliver antimicrobial PNAs or agents that promote angiogenesis. | mdpi.comgenesispub.org |
| Cell-Based Therapies | Acts as a delivery vehicle to localize and support transplanted stem cells. | Influence the differentiation pathway of the delivered stem cells. | openaccessjournals.comnih.gov |
Future Directions and Translational Research Potential
Development of Novel Therapeutics
The development of peptide-based drugs is a rapidly growing field, offering high specificity and potency compared to traditional small-molecule drugs. semmelweis.hugubra.dk However, natural peptides often suffer from poor metabolic stability and low bioavailability. researchgate.net The use of modified building blocks like Z-N-(N-beta-Boc-aminoethyl)-gly-OH is a key strategy to overcome these limitations.
This compound in the Design of Peptide-Based Drugs for Specific Medical Conditions
The incorporation of AEG units, derived from this compound, allows for the creation of peptide mimetics with tailored properties for specific diseases. By altering the peptide backbone, researchers can design therapeutics with enhanced resistance to enzymatic degradation, a major hurdle in the clinical use of peptides. researchgate.net For example, modifying peptides that target specific receptors in cancer or metabolic diseases can lead to drugs with longer half-lives and improved efficacy. gubra.dk The ability to create oligomers containing both α- and β-amino acid residues, or AEG units, can produce biostable molecules that bind tightly to targets of biomedical interest, such as vascular endothelial growth factor (VEGF) in cancer or tumor necrosis factor-α (TNF-α) in inflammatory diseases. researchgate.netsci-hub.box
Targeting Protein-Protein Interactions with this compound-Modified Peptides
Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases, making them attractive but challenging therapeutic targets. explorationpub.comnih.gov The large and often featureless surfaces of PPIs are difficult to target with small molecules, while large antibodies have difficulty penetrating cells. explorationpub.commdpi.com Peptides modified with AEG units offer a promising alternative. These "peptoids" or backbone-modified peptides can be designed to mimic the α-helical structures often found at PPI interfaces. sci-hub.boxexplorationpub.com This structural mimicry, combined with increased stability, allows them to act as potent and specific inhibitors of disease-relevant PPIs, such as the interaction between p53 and its negative regulator MDM2 in cancer. mdpi.com
Strategies for Improving Pharmacokinetic Properties of this compound-Containing Therapeutics
The pharmacokinetic profile of a peptide therapeutic is critical to its success. Beyond improving resistance to proteolysis, several other strategies can be employed for therapeutics containing AEG units. These strategies aim to optimize absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov
| Strategy | Rationale for Improvement | Potential Application for AEG-Peptides |
| PEGylation | Increases hydrodynamic size, reducing renal clearance and shielding from proteases. | Conjugating polyethylene (B3416737) glycol (PEG) to an AEG-modified peptide can further enhance its circulation time and stability. acs.org |
| Glycosylation | Can improve solubility, stability, and in some cases, target specific lectin receptors. | Introducing glycosylation sites onto a peptide containing AEG units could modulate its pharmacological properties for better in vivo efficacy. nih.gov |
| Lipidation | Acylation with fatty acids can promote binding to albumin, extending plasma half-life. | Attaching a lipid moiety to an AEG-containing therapeutic could enhance its duration of action, a strategy used successfully for other peptide drugs. |
| Nanoparticle Formulation | Encapsulation can protect the peptide from degradation and facilitate targeted delivery. | Loading AEG-modified peptides into nanoparticles could improve their delivery to specific tissues, such as solid tumors. acs.org |
These approaches, when combined with the intrinsic benefits of the AEG backbone, provide a powerful toolkit for designing the next generation of peptide-based medicines.
Diagnostic Applications
The high specificity of peptides and their synthetic analogs makes them ideal candidates for diagnostic applications, including in vivo imaging and in vitro biosensing. This compound serves as a valuable monomer for constructing these diagnostic tools.
This compound in the Synthesis of Peptide-Based Imaging Agents
Peptide-based radiopharmaceuticals are used for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov These agents consist of a peptide that targets a receptor overexpressed on diseased cells (e.g., cancer cells), a linker, and a chelator that binds a radioactive isotope. The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS). rsc.org
By incorporating this compound, researchers can synthesize metabolically stable peptides that can be conjugated to chelators like DOTA or NOTA for radiolabeling with isotopes such as Gallium-68 or Lutetium-177. acs.orgrsc.org For instance, a PNA or peptoid sequence designed to bind to a specific tumor marker could be synthesized using the building block, creating a highly stable and specific probe for cancer imaging. nih.gov This enhanced stability ensures that the imaging agent reaches its target intact, leading to clearer images and more accurate diagnoses.
Development of Biosensors and Probes Utilizing this compound-Modified Biomolecules
Biosensors are analytical devices that convert a biological recognition event into a measurable signal. nih.govnih.gov Peptide Nucleic Acids (PNAs), synthesized from AEG monomers like this compound, are particularly well-suited for biosensor development. rsc.orgacs.org Due to their neutral backbone, PNAs bind to complementary DNA or RNA with higher affinity and specificity than natural nucleic acids, and they are resistant to degradation by nucleases and proteases. rsc.org
These properties make PNA probes ideal for various diagnostic platforms:
Electrochemical Biosensors: PNA probes can be immobilized on an electrode surface to detect specific DNA or RNA sequences from pathogens or disease biomarkers through changes in electrical signals. mdpi.comsemanticscholar.org
Optical Biosensors: PNA probes can be labeled with fluorescent dyes. When the probe binds to its target sequence, a change in fluorescence can be detected, forming the basis of highly sensitive diagnostic assays. researchgate.net
Nanomaterial-Based Sensors: Combining PNA probes with nanomaterials like gold nanoparticles or carbon nanotubes can significantly amplify the detection signal, allowing for the detection of minute quantities of target biomolecules. nih.govmdpi.com
The use of this compound is fundamental to creating these robust and highly specific PNA probes, paving the way for rapid and reliable point-of-care diagnostics.
Advanced Materials Science
The incorporation of this compound into larger molecular architectures opens up possibilities for creating sophisticated materials with tailored properties. Its structure is particularly amenable to the design of bio-inspired and functional nanomaterials.
The synthesis of peptides and peptidomimetics containing this compound can lead to the development of novel bio-inspired materials. As an N-substituted glycine (B1666218), this compound is a precursor to "peptoids," which are isomers of peptides. Peptoids are known for their enhanced proteolytic stability and conformational flexibility compared to natural peptides, making them excellent candidates for biomaterials. researchgate.net The integration of this specific building block allows for precise control over the chemical and physical properties of the resulting polymers.
Researchers can leverage the ethylenediamine (B42938) moiety and the glycine unit to create materials that mimic natural structures, such as collagen or self-assembling peptides. mdpi.com For instance, peptides incorporating this unit could be designed to self-assemble into hydrogels, nanofibers, or vesicles, finding applications in tissue engineering, regenerative medicine, and controlled drug release. nih.gov The presence of the Boc and Z protecting groups provides orthogonal handles for further functionalization, allowing the attachment of other molecules like targeting ligands or imaging agents. rsc.org
Table 1: Potential Properties of Bio-inspired Materials Incorporating this compound
| Material Property | Potential Contribution of this compound | Potential Application |
| Biocompatibility | The amino acid-like structure can be designed to be compatible with biological systems. | Tissue engineering scaffolds, implant coatings. |
| Biodegradability | The peptide-like backbone can be engineered for controlled degradation by enzymes or hydrolysis. | Drug delivery systems, temporary medical devices. |
| Self-Assembly | The specific sequence of peptoids can drive the formation of ordered nanostructures like sheets and fibrils. nih.gov | Hydrogels for 3D cell culture, antimicrobial surfaces. |
| Functionalizability | The protected amine and carboxylic acid groups allow for the covalent attachment of various functional molecules. rsc.org | Targeted drug delivery, diagnostic sensors. |
The versatility of this compound extends to its potential use in functional nanomaterials. This building block can be incorporated into the structure of degradable nanoparticles, liposomes, or polymer micelles to impart specific functionalities. google.com For example, it can be used as a linker to conjugate drugs or imaging agents to the surface of a nanoparticle, or it can be integrated into the polymer backbone of a degradable nanocarrier. google.com
The ability to control the chemical handles on the molecule is crucial. The Z-group can be removed under specific conditions to reveal a reactive amine, which can then be used to attach the nanoparticle to a biological target. Similarly, the Boc-protected amine offers another site for modification. This dual-functionalization capacity is highly desirable in the design of sophisticated "smart" nanomaterials that can respond to specific biological cues. rsc.org
Challenges and Opportunities
Despite its potential, the journey of this compound from a laboratory chemical to a widely used component in clinical or industrial applications is fraught with challenges. However, these challenges also present significant opportunities for innovation in chemical synthesis and biomedical engineering.
The complex, multi-step synthesis of this compound presents a major hurdle for its large-scale and cost-effective production. The introduction of two different protecting groups (Z and Boc) on a small molecule requires precise control of reaction conditions to avoid side reactions and ensure high purity.
Table 2: Key Challenges and Opportunities in the Synthesis of this compound
| Challenge | Opportunity for Innovation |
| Multi-step Synthesis | Development of convergent synthetic routes to reduce step count. |
| Low Overall Yield | Optimization of reaction conditions and exploration of novel catalysts. google.com |
| High Cost of Reagents | Sourcing or developing cheaper alternatives for protecting groups and coupling agents. |
| Purification Complexity | Implementation of advanced purification techniques like preparative HPLC or crystallization. |
| Scalability | Transitioning from batch processing to continuous flow manufacturing. rsc.org |
When incorporated into a larger biomolecule, such as a therapeutic peptide or a diagnostic probe, ensuring high selectivity and specificity for the intended biological target is paramount. sigmaaldrich.com The unique structure of this compound can be both an advantage and a challenge. The increased conformational flexibility of the peptoid backbone can allow for better adaptation to a binding site, but it can also lead to off-target interactions.
The ultimate goal of much of the research involving this compound is its translation into tangible clinical applications. This process is long, complex, and requires a multidisciplinary approach. For therapeutic applications, once a lead compound incorporating this compound is identified, it must undergo rigorous preclinical testing to evaluate its efficacy, pharmacokinetic profile, and potential toxicity.
For diagnostic applications, such as in MRI contrast agents, the focus would be on ensuring high sensitivity, good biocompatibility, and efficient clearance from the body. rsc.org A significant opportunity exists in using this building block to create theranostic agents—molecules that combine therapeutic and diagnostic capabilities. For example, a nanoparticle built with this compound could be designed to deliver a drug while also being visible by an imaging modality, allowing for real-time monitoring of treatment response. google.com Overcoming the regulatory hurdles for such novel agents will require robust and comprehensive data packages demonstrating their safety and effectiveness.
Q & A
Q. What are the optimal synthetic strategies for Z-N-(N-beta-Boc-aminoethyl)-gly-OH, and how can stepwise protection be achieved?
- Methodological Answer : The synthesis involves sequential protection of functional groups. First, the aminoethyl group is protected using tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., aqueous NaHCO₃). The glycine residue is then introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions. Finally, the N-terminal is protected with benzyloxycarbonyl (Z) via reaction with benzyl chloroformate. Purification at each step is critical; reversed-phase HPLC is recommended to isolate intermediates .
Q. Which characterization techniques are essential to confirm the identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify Boc and Z group integration (e.g., Boc tert-butyl protons at ~1.4 ppm, Z benzyl protons at ~7.3 ppm) .
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight. Note: Hydroxyglycine intermediates may decompose during MS analysis; use reflectron mode to distinguish decomposition artifacts .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C. Monitor degradation via HPLC every 24 hours. Boc groups are labile under acidic conditions (pH < 3), while Z groups are stable .
- Thermal Stability : Store aliquots at −20°C (long-term) and 4°C (short-term). Use TGA/DSC to determine decomposition temperatures .
Advanced Research Questions
Q. How can racemization during the coupling of this compound be minimized in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Racemization occurs during activation of the carboxyl group. Mitigation strategies:
- Use low-basicity coupling agents (e.g., HATU instead of HBTU) and pre-activate the amino acid in DMF/DCM mixtures.
- Incorporate pseudoproline dipeptides (e.g., Fmoc-Gly-(Dmb)Gly-OH) to reduce steric hindrance and improve coupling efficiency .
- Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What advanced analytical approaches resolve discrepancies between spectroscopic data (e.g., NMR vs. MS) for this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- High-Resolution MS (HRMS) : Resolve isotopic patterns to confirm molecular formula.
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping signals from ethylenic or Boc groups) .
- X-ray Crystallography : If crystalline, determine absolute configuration to rule out stereochemical mismatches .
Q. How can researchers optimize the use of this compound in studying peptide tertiary structure interactions?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time interaction kinetics with receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .
Methodological Considerations for Data Contradictions
- Example : If NMR indicates a single Boc group but MS shows a +56 Da fragment, this suggests partial Boc deprotection during analysis. Stabilize the compound with 0.1% TFA in the MS matrix to suppress decomposition .
- Example : Discrepancies in melting points between batches may arise from polymorphic forms. Characterize using powder XRD and DSC to identify crystalline vs. amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
